Product packaging for 4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide;hydrochloride(Cat. No.:CAS No. 685898-44-6)

4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide;hydrochloride

Numéro de catalogue: B1684621
Numéro CAS: 685898-44-6
Poids moléculaire: 357.7 g/mol
Clé InChI: VIOQJIQHAPOIKF-YDALLXLXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of HIF-1α in Cellular Homeostasis and Pathophysiological Processes

HIF-1α is considered a master transcriptional regulator of cellular and developmental responses to hypoxia. spandidos-publications.comwikipedia.org It plays a significant role in maintaining oxygen homeostasis within the body. spandidos-publications.com HIF-1α upregulates genes that support cell survival under low-oxygen conditions, including those involved in angiogenesis (formation of new blood vessels), erythropoiesis (production of red blood cells), glucose metabolism, and iron metabolism. spandidos-publications.comwikipedia.orgnih.gov For instance, it enhances glycolysis by increasing the expression of glucose transporters like GLUT1 and glycolytic enzymes. wikipedia.orgnih.gov This metabolic shift facilitates anaerobic ATP production, helping maintain cellular function in oxygen-limited environments. wikipedia.orgnih.gov HIF-1 also regulates genes involved in cell proliferation and survival. wikipedia.org

Beyond its role in maintaining homeostasis, HIF-1α is implicated in various pathophysiological processes. researchgate.netspandidos-publications.comwikipedia.org Hypoxia is a characteristic feature of numerous diseases, including ischemic heart disease, stroke, cancer, chronic lung disease, and neurodegeneration. researchgate.netspandidos-publications.com In these conditions, HIF-1α activation can contribute to disease progression by promoting adaptive responses that, while beneficial in acute hypoxia, can become detrimental in chronic or pathological settings. researchgate.netwikipedia.org

Dysregulation of HIF-1α in Disease Contexts

Dysregulation and overexpression of HIF-1α, often triggered by hypoxia or genetic alterations, are strongly implicated in the biology of various diseases. wikipedia.orgscirp.org This dysregulation can disrupt the finely tuned cellular responses to oxygen availability, contributing to disease development and progression. frontiersin.orgscirp.org

Overexpression of HIF-1α has been linked to aggressive disease progression in numerous contexts. In cancer, elevated HIF-1α levels are frequently observed and are associated with aggressive tumor growth, metastasis, and resistance to therapy. mdpi.comwikipedia.orgresearchgate.net HIF-1α promotes tumor progression through mechanisms such as initiating angiogenesis, regulating cellular metabolism to overcome hypoxia, promoting cell proliferation and survival, and facilitating invasion and metastasis. wikipedia.orgresearchgate.net It can also contribute to the maintenance of cancer stem cells and induce genetic instability. researchgate.netexp-oncology.com.ua For example, elevated HIF1A levels in various cancers, including breast, lung, and head and neck cancers, have been associated with poor prognosis and increased mortality. wikipedia.org

In other diseases, such as stroke, while initial HIF-1α activation can be adaptive, prolonged activation can lead to detrimental effects like increased vascular permeability, blood-brain barrier disruption, cerebral edema, and inflammation. wikipedia.org HIF-1α can also upregulate pro-apoptotic genes under prolonged activation, contributing to cell death. wikipedia.org In atherosclerosis, increased HIF-1α is associated with plaque formation, progression, and vulnerability, as well as inflammatory processes. imrpress.com

Given its central role in both normal physiology and the pathogenesis of numerous diseases, particularly its contribution to aggressive disease phenotypes and therapeutic resistance, HIF-1α has emerged as a compelling target for therapeutic intervention in research. researchgate.netmdpi.comnih.gov The ability of HIF-1α to regulate multiple pathways critical for disease progression, such as angiogenesis, metabolism, proliferation, and survival, makes it an attractive target for developing novel therapies. wikipedia.orgresearchgate.netnih.gov

Research strategies aimed at modulating HIF-1α activity, either through inhibition or activation depending on the disease context, are being explored. researchgate.netnih.gov For diseases characterized by HIF-1α overexpression and its pro-survival/pro-growth effects, such as many cancers, inhibiting HIF-1α is a key research focus. nih.govfrontiersin.org Blocking HIF-1α activity is hypothesized to inhibit cancer progression by limiting oxygen and nutrient supply to tumors and potentially overcoming therapeutic resistance. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19Cl3N2O3 B1684621 4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide;hydrochloride CAS No. 685898-44-6

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Key on ui mechanism of action

PX-478 is a novel small molecule compound that inhibits the activity of hypoxia inducible factor (HIF)-1 alpha, a transcription factor that controls the expression of a number of genes important for growth and survival of cancer cells. Genes regulated by HIF-1 alpha contribute to diverse functions including new blood vessel growth (angiogenesis), use of glucose for energy, and protection against apoptosis (programmed cell death). Preclinical data have demonstrated that PX-478 can induce apoptosis in experimental tumor models, as well as the down-regulation of factors which control angiogenesis, such as vascular endothelial growth factor (VEGF).

Numéro CAS

685898-44-6

Formule moléculaire

C13H19Cl3N2O3

Poids moléculaire

357.7 g/mol

Nom IUPAC

4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide;hydrochloride

InChI

InChI=1S/C13H18Cl2N2O3.ClH/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1

Clé InChI

VIOQJIQHAPOIKF-YDALLXLXSA-N

SMILES isomérique

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl

SMILES canonique

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl

Apparence

Brown solid powder (wax-like solid or semi-solid after absorb moisture from air). PX478 HCl is highly hygroscopic, and may become wax-like material after exposing in air, which will not impact the stability.

Autres numéros CAS

685898-44-6

Pureté

>95% (or refer to the Certificate of Analysis)

Durée de conservation

>5 years if stored properly

Solubilité

Soluble in water. PX-478 was found to be not stable at basic buffer, and stable in acidic buffer.

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-amino-3-(4'-N,N-bis(2-chloroethyl)amino)phenylpropionic acid N-oxide
PX 478
PX-478
PX478 cpd
S-2-amino-3-(4'-N,N-bis(2-chloroethyl)amino)phenylpropionic acid N-oxide dihydrochloride

Origine du produit

United States

Px 478 As a Hypoxia Inducible Factor 1 Alpha Inhibitor: Mechanistic Insights

Overview of PX-478 as a Small Molecule Modulator of HIF-1α Activity

PX-478 (S-2-amino-3-[4′-N,N,-bis(chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride) is an orally active small molecule that acts as an inhibitor of HIF-1α expression and activity. selleckchem.commdpi.commedkoo.com It has demonstrated potent antitumor activity against various human tumor xenografts, which has been associated with the levels of HIF-1α within these tumors. medkoo.comaacrjournals.orgresearchgate.net PX-478 effectively lowers both constitutive and hypoxia-induced levels of HIF-1α protein in cancer cells, leading to reduced expression of HIF-1α target genes. selleckchem.commedkoo.com This inhibition of HIF-1α results in decreased tumor cell proliferation and can induce apoptosis. medkoo.com The inhibitory effects of PX-478 on HIF-1α occur under both normoxic ( normal oxygen) and hypoxic conditions. medkoo.comaacrjournals.orgresearchgate.netresearchgate.net

Molecular Mechanisms of HIF-1α Inhibition by PX-478

PX-478 inhibits HIF-1α through multiple mechanisms, targeting different stages of HIF-1α regulation. nih.govmdpi.comresearchgate.net These mechanisms collectively contribute to the reduction in HIF-1α protein levels and its transcriptional activity. aacrjournals.orgresearchgate.net

Impairment of HIF-1α Deubiquitination and Subsequent Degradation

In addition to inhibiting translation and reducing mRNA levels, PX-478 also affects the deubiquitination of HIF-1α. mdpi.comaacrjournals.orgresearchgate.netfrontiersin.org By inhibiting HIF-1α deubiquitination, PX-478 leads to increased levels of polyubiquitinated HIF-1α. mdpi.comaacrjournals.orgresearchgate.net While this mechanism is considered to play a lesser role compared to the inhibition of translation and reduction in mRNA levels, it still contributes to the decrease in HIF-1α protein levels by promoting its degradation through the proteasomal pathway. aacrjournals.orgresearchgate.net

Independence of HIF-1α Inhibition from pVHL and p53 Pathways

A notable characteristic of PX-478's mechanism of action is that its inhibitory effect on HIF-1α is independent of the von Hippel-Lindau (pVHL) and p53 tumor suppressor pathways. nih.govmdpi.commedkoo.comaacrjournals.orgresearchgate.netresearchgate.netnih.govcancer.govnih.govkarger.com The pVHL protein is a key component of an E3 ubiquitin ligase that mediates the oxygen-dependent ubiquitination and proteasomal degradation of HIF-1α under normoxic conditions. nih.govmdpi.com The p53 protein can also promote HIF-1α degradation through an oxygen-independent mechanism involving Mdm2-mediated ubiquitination. mdpi.com The ability of PX-478 to inhibit HIF-1α independently of these major regulatory pathways highlights a distinct mode of action and suggests its potential efficacy in tumors with dysregulated pVHL or p53 function. nih.govmedkoo.comaacrjournals.orgresearchgate.netresearchgate.netcancer.govnih.govkarger.com Studies using cell lines lacking functional pVHL have confirmed that PX-478 still effectively decreases HIF-1α levels. aacrjournals.org

Research findings have detailed the impact of PX-478 on HIF-1α levels in various cancer cell lines under different oxygen conditions. The following table summarizes representative data on the effect of PX-478 on HIF-1α protein levels:

Cell LinePX-478 Concentration (µmol/L)ConditionHIF-1α Level (% of Control)Source
MCF-725NormoxiaDecreased aacrjournals.org
MCF-725HypoxiaDecreased aacrjournals.org
HT-2925NormoxiaDecreased aacrjournals.org
HT-2925HypoxiaDecreased aacrjournals.org
PC-325NormoxiaDecreased aacrjournals.org
PC-325HypoxiaDecreased aacrjournals.org
Panc-125NormoxiaDecreased aacrjournals.org
Panc-125HypoxiaDecreased aacrjournals.org
BxPC-325NormoxiaDecreased aacrjournals.org
BxPC-325HypoxiaDecreased aacrjournals.org
RCC4 (pVHL-deficient)25NormoxiaDecreased aacrjournals.org
RCC4 (pVHL-deficient)25HypoxiaDecreased aacrjournals.org
DU 14520Hypoxia (1 hr)~65% of Hypoxia Alone nih.gov
PC320Hypoxia (1 hr)~60% of Hypoxia Alone nih.gov
HeLaVariousHypoxiaDose-dependently decreased frontiersin.org
T cellsVariousHypoxiaDose-dependently decreased frontiersin.org

Data on the effect of PX-478 on HIF-1α mRNA levels has also been reported:

Cell LinePX-478 Concentration (µmol/L)ConditionHIF-1α mRNA Level (% of Control)Source
MCF-712.5NormoxiaSignificantly decreased aacrjournals.org
MCF-725NormoxiaSignificantly decreased aacrjournals.org
MCF-712.5HypoxiaSignificantly decreased aacrjournals.org
MCF-725HypoxiaSignificantly decreased aacrjournals.org
OIR mice retinaInjectionP12 & P17Decreased karger.com

These findings underscore that PX-478 exerts its inhibitory effects on HIF-1α through a multifaceted mechanism involving the reduction of mRNA levels, inhibition of protein translation (the primary mechanism), and impairment of deubiquitination, acting independently of the pVHL and p53 pathways. nih.govaacrjournals.orgresearchgate.net

Molecular and Cellular Effects of Px 478 in Preclinical Research

Impact on HIF-1α Downstream Target Gene Expression

PX-478 has been shown to inhibit the expression of several genes that are transcriptionally regulated by HIF-1α. This inhibition occurs through multiple mechanisms, including the reduction of HIF-1α protein levels by inhibiting its transcription, translation, and deubiquitination. nih.govaacrjournals.orgnih.govnih.govmdpi.com

Regulation of Angiogenic Factors (e.g., Vascular Endothelial Growth Factor A, Erythropoietin)

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and is significantly influenced by HIF-1α through the regulation of pro-angiogenic factors like Vascular Endothelial Growth Factor A (VEGF-A) and Erythropoietin (EPO). drugbank.commdpi.comaacrjournals.org Preclinical studies have demonstrated that PX-478 treatment leads to a decrease in VEGF expression. In HT-29 human colon cancer xenografts, treatment with PX-478 decreased VEGF expression by 38%. nih.gov Another study in mice showed a rapid decrease in mouse plasma VEGF levels after administration of PX-478, falling to 18.8% of control values at 2 hours. aacrjournals.org However, this effect on plasma VEGF was more rapid than the inhibition of HIF-1α itself, suggesting potential mechanisms beyond direct transcriptional inhibition. aacrjournals.org While VEGF levels can recover relatively quickly, the reduction in other HIF-1 targets might persist longer. nih.gov

In contrast to VEGF, studies investigating the effect of PX-478 on Erythropoietin levels in mouse plasma did not detect a change up to 24 hours after administration. aacrjournals.org This suggests that while PX-478 broadly targets HIF-1α downstream pathways, its impact on specific targets like EPO may differ or require different experimental conditions to be observed.

Modulation of Glucose Transporters (e.g., Glucose Transporter-1)

Glucose transporter-1 (GLUT-1) is another key downstream target of HIF-1α, playing a vital role in glucose uptake and metabolism, which is often altered in cancer cells. nih.govmdpi.comcancer.gov Preclinical data indicates that PX-478 effectively inhibits GLUT-1 expression. In HT-29 tumor xenografts, PX-478 treatment resulted in a substantial decrease in GLUT-1 expression by 76%. nih.gov This reduction in GLUT-1 was observed to persist for a longer duration compared to the decrease in VEGF, suggesting that the inhibition of glycolysis mediated by reduced GLUT-1 might be a primary mode of PX-478's anti-cancer activity in vivo. nih.gov The inhibitory effect on GLUT-1 may contribute to derangements in glucose uptake and metabolism in tumor cells. cancer.govmedkoo.com

Effects on Other HIF-1 Regulated Proteins (e.g., Collagen I, Cfd, Elovl3, Insig2)

Beyond classical HIF-1α targets like VEGF and GLUT-1, preclinical research has explored the effects of PX-478 on other proteins regulated by HIF-1. Studies in human aortic endothelial cells (HAEC) and mouse models of atherosclerosis have shown that PX-478 significantly inhibited the expression of Collagen I, a component of the extracellular matrix. researchgate.netresearchgate.netnih.govnih.gov This reduction in Collagen I contributes to decreased extracellular matrix remodeling and collagen maturation observed in these models. researchgate.netnih.govnih.gov

Furthermore, RNA sequencing analysis in the liver tissues of ApoE−/− mice treated with PX-478 revealed that the compound downregulated hundreds of genes. Among the most significantly downregulated were Cfd, Elovl3, and Insig2. researchgate.netresearchgate.netnih.govnih.gov These genes are implicated in fat storage, fatty acid elongation, and cholesterol metabolism. researchgate.netresearchgate.netnih.govnih.gov The downregulation of Cfd and Insig2 was validated by qPCR, and a reduction in Elovl3 was also observed, although not always reaching statistical significance depending on the experiment. nih.gov

Data on the impact of PX-478 on the expression of Cfd, Elovl3, and Insig2 in ApoE−/− mouse livers is presented in the table below:

GeneEffect of PX-478 Treatment (RNA-seq)Validation (qPCR)Implicated Function
CfdDownregulatedSignificantly ReducedFat storage
Elovl3DownregulatedReduced (p=0.2403)Fatty acid elongation
Insig2DownregulatedSignificantly ReducedCholesterol metabolism, Fat storage

This indicates that PX-478's influence extends to lipid metabolism-related genes regulated by HIF-1α, highlighting a broader impact on cellular metabolic pathways.

Cellular Processes Modulated by PX-478

In addition to its effects on gene expression, PX-478 has been shown to modulate key cellular processes critical for cancer progression and other physiological functions in preclinical models.

Cell Proliferation and Cell Cycle Regulation (e.g., G2/M Transition, Cyclin B1)

PX-478 has demonstrated the ability to inhibit cell proliferation in various cancer cell lines. nih.govcancer.govmedkoo.com This antiproliferative effect is associated with alterations in cell cycle distribution. Studies in prostate carcinoma PC3 cells showed that PX-478 induced an S/G2M arrest. nih.gov In esophageal squamous cell cancer (ESCC) cells, PX-478 significantly inhibited tumor cell proliferation by inhibiting the G2/M transition. nih.gov

The regulation of the cell cycle by PX-478 involves effects on key cell cycle regulatory proteins. Cyclin B1, which is essential for the G2/M transition, was found to be downregulated after PX-478 treatment in ESCC cells. nih.govresearchgate.netfrontiersin.org Furthermore, a significant decrease in phosphorylated histone H3, an indicator of cells in the mitotic phase, was observed after PX-478 treatment, further supporting the inhibition of G2/M transition. nih.gov The ability of PX-478 to prevent the G2/M transition by affecting proteins related to this phase, such as cyclin B1, contributes to its inhibition of cell proliferation. researchgate.netfrontiersin.org

Induction of Apoptosis in Cellular Models

A significant finding in preclinical research is the ability of PX-478 to induce apoptosis, or programmed cell death, in various cellular models, including cancer cells and in experimental tumor models. drugbank.commdpi.comnih.govnih.govaacrjournals.orgcancer.govmedkoo.comnih.govselleckchem.comresearchgate.net The induction of apoptosis is considered a major contributor to the anti-tumor activity of PX-478. aacrjournals.orgmedkoo.com

In human tumor xenografts, tumor regression following PX-478 treatment was characterized by extensive apoptosis. nih.gov This apoptotic response was found to be positively correlated with tumor HIF-1α levels. aacrjournals.org Studies have shown a significant increase in staining for cleaved caspase-3, a marker of apoptosis, in tumors from mice treated with PX-478. aacrjournals.org

In cellular models, PX-478 produced cytotoxicity and promoted apoptosis. nih.govnih.gov For instance, flow cytometric analysis using Annexin V-FITC and propidium (B1200493) iodide staining demonstrated that PX-478 treatment increased the percentage of apoptotic cells in cancer cell lines like MCF-7 and HeLa cells. researchgate.net The combination of PX-478 with other agents has also shown synergistic effects in inducing apoptosis in various cancer cell lines. researchgate.net The mechanism of apoptosis induction by PX-478 may be related to the disruption of glucose uptake and metabolism due to GLUT-1 inhibition. cancer.gov

Cellular ProcessObserved Effect of PX-478 in Preclinical ModelsAssociated Molecular Changes
Cell ProliferationInhibitionS/G2M cell cycle arrest, Inhibition of G2/M transition
Cell Cycle RegulationDisruption of G2/M transitionDownregulation of Cyclin B1, Decreased phosphorylated histone H3
Apoptosis InductionInduction of programmed cell deathIncreased cleaved caspase-3 staining, Increased Annexin V staining

These findings collectively highlight the multifaceted molecular and cellular effects of PX-478 in preclinical studies, primarily mediated through its inhibition of HIF-1α and its downstream targets, leading to altered gene expression, inhibited proliferation, and induced apoptosis.

Alteration of Cell Migration and Epithelial-Mesenchymal Transition

PX-478 has been shown to influence cell migration and the process of epithelial-mesenchymal transition (EMT) in preclinical models. EMT is a crucial process in development, wound healing, and cancer metastasis, where epithelial cells acquire mesenchymal characteristics, increasing their motility and invasiveness. nih.govmdpi.com HIF-1α is known to activate key EMT transcription factors, including Snail, Slug, Twist, and ZEB1, leading to the suppression of epithelial markers like E-cadherin and the induction of mesenchymal markers such as N-cadherin and vimentin, thereby enhancing migration and invasion. mdpi.com

Studies have indicated that PX-478 treatment can suppress tumor metastasis in lung cancer cells expressing HIF-1α. nih.gov This suggests that the inhibitory effect of PX-478 on HIF-1α can counteract the pro-migratory and invasive effects mediated by HIF-1α-driven EMT. Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are also known to play a role in degrading the extracellular matrix, facilitating cell migration and invasion. mdpi.com Research indicates that PX-478 can significantly reduce the expression of MMP-2 and MMP-9. nih.govresearchgate.net

Immunomodulatory Effects

Preclinical investigations have revealed that PX-478 possesses immunomodulatory effects, influencing various components of the immune system, including T cells and macrophages.

Impact on T-Cell Function (e.g., CAR T cell cytotoxicity, T cell exhaustion)

Studies evaluating the effects of PX-478 on T-cell function, particularly in the context of Chimeric Antigen Receptor (CAR) T-cell therapy, have shown notable impacts. While PX-478 exhibited dose-dependent inhibition of antigen-nonspecific T-cell and mesoCAR T-cell proliferation, it had minimal effect on antigen-specific mesoCAR T-cell proliferation. researchgate.netnih.govnih.gov Crucially, PX-478 significantly impaired the cytotoxic function of mesoCAR T cells and induced terminally exhausted T cells in preclinical models of cervical cancer. researchgate.netnih.govnih.govresearchgate.netfrontiersin.org These findings underscore the relevance of the HIF-1α pathway in determining the fate and function of T and CAR T cells. researchgate.netnih.govresearchgate.net

Modulation of Macrophage Polarization (M1/M2) and Cytokine Secretion (e.g., IL-18)

Macrophages exhibit plasticity and can polarize into different functional phenotypes, primarily pro-inflammatory M1 and anti-inflammatory M2 subtypes, in response to signals from the tumor microenvironment. mdpi.comfrontiersin.orgmdpi.com M1 macrophages are generally associated with anti-tumor immunity and secrete pro-inflammatory cytokines like TNF, IFN-γ, and IL-12, while M2 macrophages often promote tumor growth, angiogenesis, and immune suppression, secreting anti-inflammatory cytokines such as IL-10 and TGF-β. mdpi.comfrontiersin.orgmdpi.com Preclinical research using a murine model of pelvic organ prolapse demonstrated that PX-478 decreased both M1 and M2 macrophage markers (CD80, CD206) and reduced the secretion of IL-18. nih.govresearchgate.net IL-18 is a pro-inflammatory cytokine whose secretion can be mediated through the activation of the NLRP3 inflammasome, often triggered by cellular stress and ATP release. frontiersin.org

Induction of Immunogenic Cell Death in Combination Therapies

Immunogenic cell death (ICD) is a form of regulated cell death that elicits an adaptive immune response against dead cell-associated antigens. frontiersin.org This process is characterized by the exposure of calreticulin (B1178941) (CALR) on the cell surface, secretion of ATP, production of type I interferons, and release of high-mobility group box 1 (HMGB1). frontiersin.org Preclinical studies have shown that inhibition of HIF-1α by PX-478 enhances the anti-tumor effect of gemcitabine (B846) by inducing ICD in pancreatic ductal adenocarcinoma (PDAC). nih.govoaepublish.com The combination treatment with gemcitabine and PX-478 significantly enhanced the anti-tumor effect and increased the proportion of tumor-infiltrating T-lymphocytes in immune-competent mice. nih.gov This combination treatment was found to induce an increase in eIF2α phosphorylation, correlated with the downregulation of HIF-1α, and elicited the exposure of CRT and the release of HMGB1 and ATP. nih.gov

Effects on Fibroblast Activity (Proliferation, Apoptosis, TIMP1, MMP2, MMP9 Expression)

Fibroblasts are key components of the tumor microenvironment and play a significant role in tissue remodeling and fibrosis. Preclinical studies, such as those in a murine model of pelvic organ prolapse, have investigated the effects of PX-478 on fibroblast activity. In this model, fibroblasts exhibited increased proliferation and reduced apoptosis under the influence of PX-478. nih.govresearchgate.net Furthermore, PX-478 altered the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs). Specifically, PX-478 significantly reduced the expression of MMP-2 and MMP-9 while increasing TIMP-1. nih.govresearchgate.net This modulation of the MMP/TIMP balance can impact extracellular matrix remodeling.

Here is a summary of PX-478's effects on fibroblast activity:

Effect on Fibroblast ActivityObservation with PX-478 TreatmentSource
ProliferationIncreased nih.govresearchgate.net
ApoptosisReduced nih.govresearchgate.net
MMP-2 ExpressionReduced nih.govresearchgate.net
MMP-9 ExpressionReduced nih.govresearchgate.net
TIMP-1 ExpressionIncreased nih.govresearchgate.net

Impact on Cellular Metabolism (e.g., Glucose Uptake, Lactate (B86563) Production)

HIF-1α plays a critical role in regulating cellular metabolism, particularly glycolysis, by upregulating the expression of genes involved in glucose transport and metabolism, such as glucose transporter-1 (GLUT-1) and hexokinase-2 (HK-2). mdpi.commdpi.com This metabolic reprogramming, often referred to as the Warburg effect in cancer, leads to increased glucose uptake and lactate production, even in the presence of oxygen. mdpi.com

Preclinical studies have demonstrated that PX-478, as a HIF-1α inhibitor, can impact cellular metabolism. In vitro studies have shown a significant reduction in both glucose consumption and lactate production in response to PX-478. aacrjournals.org Specifically, PX-478 significantly reduced glucose uptake levels in mouse granulosa cells. oup.com In HT-29 human colon cancer cells, lactate production rates were significantly decreased by PX-478 under hypoxic conditions. researchgate.net This is consistent with the drug's action on HIF-1α, which is typically elevated in hypoxia. researchgate.net

Here is a summary of PX-478's effects on cellular metabolism:

Metabolic ProcessObservation with PX-478 TreatmentConditionsSource
Glucose UptakeReducedIn vitro aacrjournals.orgoup.com
Lactate ProductionReducedHypoxic aacrjournals.orgresearchgate.net
Glucose ConsumptionReducedHypoxic researchgate.net
GLUT-1 ExpressionDownregulatedIn xenografts researchgate.netselleckchem.com

While in vitro studies consistently show a reduction in lactate production, in vivo studies using 1H MRS showed that decreases in lactate were not consistent enough to reach significance, possibly due to the complex effects of PX-478 on both metabolism and perfusion in tumors. aacrjournals.org

Preclinical Efficacy Studies of Px 478 in Disease Models

Oncology Research Applications

PX-478 has demonstrated promising activity in oncology research applications, primarily through its direct antitumor effects and its ability to sensitize cancer cells to radiation and chemotherapy. researchgate.netresearchgate.netmedkoo.comselleckchem.com

Antitumor Activity in Human Tumor Xenograft Models

Studies using human tumor xenograft models in immunodeficient mice have provided significant evidence of PX-478's antitumor efficacy against a range of malignancies. researchgate.netnih.govaacrjournals.orgmedkoo.comnih.govselleckchem.com The antitumor activity of PX-478 in these models has been shown to correlate positively with the levels of HIF-1α in the tumors. nih.govaacrjournals.orgmedkoo.comnih.gov

PX-478 has exhibited antitumor activity against established human tumor xenografts derived from various solid cancers. aacrjournals.orgmedkoo.comnih.govselleckchem.com This activity includes tumor regression and significant growth delays. aacrjournals.orgmedkoo.com

In pancreatic cancer, PX-478 has been shown to inhibit tumor growth in xenograft models such as Panc-1, SU.86.86, and CF-PAC-1. researchgate.netaacrjournals.org Studies have reported dose-dependent inhibition of tumor growth and significant maximum tumor regression. aacrjournals.org

For prostate cancer, PX-478 has demonstrated activity against PC-3 and DU-145 xenografts, including tumor regression and growth delays. aacrjournals.orgmedkoo.comnih.gov Notably, even large PC-3 tumors showed significant regression upon treatment. aacrjournals.org

In breast cancer models like MCF-7 xenografts, PX-478 treatment resulted in tumor regression and substantial tumor growth delays. aacrjournals.orgmedkoo.com PX-478 has also shown efficacy against trastuzumab-exposed HR-/HER2+ patient-derived breast cancer xenograft models, leading to suppressed tumor growth and downregulated VEGF. researchgate.net

Colon cancer xenografts, such as HT-29, have shown suppressed HIF-1α levels and inhibited expression of HIF-1 target genes like VEGF and GLUT-1 following PX-478 administration. nih.govucl.ac.beaacrjournals.orgnih.govselleckchem.com This was accompanied by antitumor activity, including tumor growth delay and log cell kill. nih.govaacrjournals.org

Renal cancer xenografts, including Caki-1, have also demonstrated responsiveness to PX-478 treatment with observed antitumor activity. aacrjournals.orgmedkoo.comselleckchem.com

In lung cancer models, PX-478 has shown antitumor activity against both small cell lung cancer (SHP-77) and non-small cell lung cancer (A-549) xenografts, although the response in A-549 xenografts with low HIF-1α staining was minimal. drugbank.comnih.govaacrjournals.orgselleckchem.com

Esophageal squamous cell cancer (ESCC) xenografts overexpressing HIF-1α have shown significant antitumor activity with PX-478 treatment, including decreased tumor volume, inhibited cell proliferation, and promotion of apoptosis. researchgate.nete-century.us

Ovarian cancer xenografts, such as OvCar-3, have exhibited significant tumor regression and prolonged tumor growth delay when treated with PX-478. aacrjournals.orgmedkoo.comselleckchem.com

PX-478 has also shown activity in glioma models, with studies investigating its radiosensitizing effects in C6 glioma cells and xenografts. medkoo.comresearchgate.netnih.gov

Here is a summary of observed antitumor activity in various solid tumor xenograft models:

Tumor Type (Xenograft Model)Observed ActivitySource
Pancreatic (Panc-1, SU.86.86, CF-PAC-1)Dose-dependent growth inhibition, significant tumor regression researchgate.netaacrjournals.org
Prostate (PC-3, DU-145)Antitumor activity, tumor regression (including large tumors), growth delay aacrjournals.orgmedkoo.comnih.gov
Breast (MCF-7, HR-/HER2+ PDX)Tumor regression, growth delay, suppressed tumor growth, downregulated VEGF aacrjournals.orgmedkoo.comresearchgate.net
Colon (HT-29)Suppressed HIF-1α and target genes, tumor growth delay, log cell kill nih.govucl.ac.beaacrjournals.orgnih.govselleckchem.com
Renal (Caki-1)Antitumor activity aacrjournals.orgmedkoo.comselleckchem.com
Lung (SHP-77, A-549)Antitumor activity (more pronounced in SHP-77), suppressed HIF-1α and target genes drugbank.comnih.govaacrjournals.orgselleckchem.com
Esophageal (ESCC)Decreased tumor volume, inhibited proliferation, promoted apoptosis researchgate.nete-century.us
Ovarian (OvCar-3)Significant tumor regression, prolonged growth delay aacrjournals.orgmedkoo.comselleckchem.com
Glioma (C6)Radiosensitization in vitro and in vivo medkoo.comresearchgate.netnih.gov

PX-478 has been investigated in the context of hematological malignancies. It is mentioned as being in a clinical trial for patients with advanced metastatic cancer and lymphoma. drugbank.com Preclinical data has shown that PX-478 can induce apoptosis in acute myeloid leukemia (AML) cells under hypoxia and inhibit subcutaneous AML xenograft growth in mice. nih.gov While Diffuse Large B-Cell Lymphoma (DLBCL) is mentioned as a common type of lymphoma and a focus of novel therapies, specific detailed preclinical efficacy data for PX-478 in DLBCL xenograft models were not prominently found in the provided search results, beyond the general mention of lymphoma in clinical trials and preclinical activity in AML. drugbank.comnih.govnih.gov

Solid Tumors (e.g., Pancreatic, Prostate, Breast, Colon, Renal, Lung, Esophageal, Ovarian Cancers, Glioma)

Sensitization to Conventional Therapies

PX-478 has demonstrated the ability to enhance the effectiveness of conventional cancer treatments, including radiation therapy and chemotherapy. researchgate.netmedkoo.comselleckchem.com

PX-478 has been shown to act as a radiosensitizer in various cancer cell lines and in vivo xenograft models. researchgate.netmdpi.commedkoo.comnih.govselleckchem.comaacrjournals.orgresearchgate.netnih.govtandfonline.com It reduces HIF-1α protein levels and signaling, providing direct radiosensitization of hypoxic cancer cells in clonogenic survival assays using cell lines such as C6 glioma, HN5 and UMSCCa10 squamous cells, and Panc-1 pancreatic adenocarcinoma cells. medkoo.comresearchgate.netnih.gov

In vitro studies have confirmed that PX-478 enhances the radiosensitivity of prostate carcinoma cells (PC3 and DU 145) under both normoxic and hypoxic conditions. nih.gov For PC3 cells, PX-478 (20 µmol/L) enhanced radiosensitivity with enhancement factors (EF) of 1.4 under normoxia and 1.56 under hypoxia. nih.gov For BxPC-3 pancreatic cancer cells, the radiation sensitizer (B1316253) enhancement ratios (SER) at 0.2 surviving fraction were 1.33 and 1.18 in 1% and 21% O2, respectively. aacrjournals.org

Importantly, PX-478 has yielded striking in vivo tumor sensitization to single-dose irradiation in xenograft models, such as C6 and HN5 reporter xenografts. medkoo.comresearchgate.netnih.gov This in vivo effect appears to be more potent than the direct in vitro radiosensitization and is likely mediated by the blockade of HIF-1-dependent reconstitution of tumor stromal function and inhibition of postradiation adaptive HIF-1 signaling. researchgate.netnih.govtandfonline.com Studies in pancreatic cancer xenografts (Panc-1, CF-PAC-1, SU.86.86) have shown that concurrent administration of PX-478 potentiated the antitumor effects of fractionated radiation. researchgate.netaacrjournals.org

PX-478 has also demonstrated the ability to enhance the efficacy of chemotherapy agents, such as gemcitabine (B846). researchgate.nete-century.usoncotarget.comscientificarchives.comnih.govoncotarget.comnih.gov

In pancreatic ductal adenocarcinoma (PDAC), the combination of gemcitabine and PX-478 significantly enhanced the antitumor effect in immune-competent mouse models. oncotarget.comscientificarchives.comoncotarget.comnih.gov This combination treatment was shown to inhibit tumor growth and increase the proportion of tumor-infiltrating T-lymphocytes. oncotarget.comscientificarchives.comoncotarget.comnih.gov In vitro experiments indicated that inhibiting HIF-1α with PX-478 sensitized PDAC cell lines to gemcitabine-induced apoptosis. oncotarget.com The combined treatment also induced immunogenic cell death (ICD), characterized by increased eIF2α phosphorylation, exposure of calreticulin (B1178941) (CRT), and release of HMGB1 and ATP, which in turn induced dendritic cell maturation/phagocytosis and IFN-γ secretion by cytotoxic T lymphocytes. oncotarget.comoncotarget.comnih.gov

While the provided search results strongly highlight the chemosensitization effect with gemcitabine, particularly in pancreatic cancer, the outline specifically mentions chemosensitization with gemcitabine as an example, implying potential for sensitization with other agents as well. drugbank.comucl.ac.be However, detailed data on chemosensitization with other specific chemotherapy drugs were not as extensively covered in the provided snippets as the combination with gemcitabine.

Here is a summary of observed radiosensitization and chemosensitization effects:

ModalityContext (in vitro/in vivo, Cell Line/Xenograft)Observed EffectSource
Radiosensitizationin vitro (C6, HN5, UMSCCa10, Panc-1)Direct radiosensitization of hypoxic cells in clonogenic assays medkoo.comresearchgate.netnih.gov
Radiosensitizationin vitro (PC3, DU 145)Enhanced radiosensitivity under normoxia and hypoxia (EF values provided for PC3) nih.gov
Radiosensitizationin vitro (Panc-1, BxPC-3)Hypoxic radiosensitization (SER values provided) aacrjournals.org
Radiosensitizationin vivo (C6, HN5 xenografts)Striking tumor sensitization to single-dose irradiation, prevents postradiation HIF-1 signaling, abrogates downstream stromal adaptation medkoo.comresearchgate.netnih.gov
Radiosensitizationin vivo (Panc-1, CF-PAC-1, SU.86.86 xenografts)Potentiated antitumor effects of fractionated radiation (with or without chemotherapy) researchgate.netaacrjournals.org
Chemosensitizationin vitro (PDAC cell lines)Sensitized cells to gemcitabine-induced apoptosis oncotarget.com
Chemosensitizationin vivo (Panc02 xenografts in immune-competent mice)Significantly enhanced antitumor effect of gemcitabine, increased tumor-infiltrating T-lymphocytes, induced immunogenic cell death (ICD) oncotarget.comscientificarchives.comoncotarget.comnih.gov
Combination Strategies with Immunotherapies

Preclinical research suggests that targeting HIF-1α with PX-478 can enhance the efficacy of immunotherapies, particularly in the context of cancer. Tumor hypoxia is known to contribute to an immunosuppressive microenvironment, hindering the effectiveness of immune checkpoint inhibitors (ICIs). mdpi.com By inhibiting HIF-1α, PX-478 may help to counteract this immunosuppression.

Studies have shown that PX-478 can promote tumor cell apoptosis induced by T cells when combined with ICIs in vitro. nih.gov In mouse models of non-small cell lung cancer (NSCLC), treatment with PX-478 and anti-PD-1 antibodies resulted in a marked delay in tumor growth and prolonged survival. nih.gov This enhanced anti-tumor effect correlated with an increase in tumor-infiltrating lymphocytes (TILs) and granzyme B secretion. nih.gov Mechanistically, HIF-1α inhibition by PX-478 was observed to suppress epithelial-mesenchymal transition (EMT) phenotypes induced by hypoxia, further alleviating tumor immunosuppression. nih.gov

In a murine breast cancer model (4T1), co-administration of PX-478 with a dendritic cell (DC)-based vaccine led to heightened effector function of CD8+ T-cells, increased T-cell proliferation, and elevated secretion of the pro-inflammatory cytokine IFN-γ. mdpi.com This combination also reduced the function of regulatory T-cells (Tregs), contributing to the impedance of tumor growth. mdpi.com

Furthermore, in pancreatic ductal adenocarcinoma (PDAC), combining PX-478 with gemcitabine demonstrated enhanced anti-tumor effects in immune-competent mice compared to gemcitabine alone. nih.gov This combination induced immunogenic cell death, characterized by the exposure of calreticulin (CRT) and the release of HMGB1 and ATP. nih.gov These effects led to DC maturation and phagocytosis, as well as IFN-γ secretion by cytotoxic T lymphocytes, indicating the induction of a tumor antigen-specific immune response. nih.gov

Non-Oncological Research Applications

Beyond its investigation in cancer, PX-478 has been explored for its potential therapeutic effects in various non-oncological disease models, primarily due to the role of HIF-1α in the pathophysiology of these conditions.

Cardiovascular and Metabolic Disease Models

Research has indicated a role for PX-478 in addressing aspects of cardiovascular and metabolic diseases, often linked to its effects on hypoxia-related pathways and lipid metabolism.

Atherosclerosis Progression and Lipid Metabolism Regulation

PX-478 has shown promise in reducing atherosclerosis progression in mouse models. Treatment with PX-478 reduced atherosclerotic plaque burden in the aortic trees of both AAV-PCSK9-treated C57BL/6 mice and ApoE-/- mice. nih.govnih.gov While plaque burden was reduced in the aortic sinus in the AAV-PCSK9 model, this effect was not observed in ApoE-/- mice. nih.gov Histological analysis revealed a significant reduction in extracellular matrix remodeling and collagen maturation in the aortas of PX-478-treated mice. nih.gov

Notably, PX-478 treatment also led to a reduction in plasma LDL cholesterol levels, with decreases of 69% in AAV-PCSK9 mice and 30% in ApoE-/- mice. nih.govresearchgate.net RNA sequencing of liver tissues from ApoE-/- mice treated with PX-478 identified significant changes in gene expression related to lipid metabolism. nih.govresearchgate.net PX-478 treatment upregulated genes involved in fatty acid and lipid catabolic pathways while downregulating genes associated with lipid biosynthesis and plasma lipoprotein particle remodeling. nih.govresearchgate.net Specific genes significantly downregulated by PX-478, including Cfd, Elovl3, and Insig2, have been implicated in fat storage, fatty acid elongation, and cholesterol metabolism. nih.govnih.govresearchgate.net

Aortic Valve Calcification and Collagen Turnover

Studies have investigated the effects of PX-478 on aortic valve calcification and collagen turnover, processes implicated in aortic valve disease. HIF-1α is significantly upregulated in calcified human aortic valves. nih.govresearchgate.net Preclinical work using porcine aortic valve (PAV) leaflets subjected to pathophysiological cyclic stretch (15%) demonstrated that PX-478 can inhibit calcification. nih.govresearchgate.netnih.gov

A concentration of 100 µM PX-478 significantly hindered PAV calcification under 15% stretch in osteogenic medium, while 50 µM showed a modest inhibitory effect. nih.govnih.gov Furthermore, 50 µM PX-478 significantly reduced PAV collagen turnover under 15% stretch. nih.govnih.gov These findings suggest that PX-478 may exert its anti-calcific and anti-matrix remodeling effects in the aortic valve. nih.gov

Effects on Adipose Tissue Fibrosis and Inflammation in High-Fat-Diet Models

PX-478 has been shown to ameliorate adipose tissue dysfunction in high-fat-diet (HFD) mouse models. nih.govnih.govresearchgate.net HIF-1α activation in adipocytes is linked to the fibrotic response and metabolic dysfunction in adipose tissue under hypoxic conditions associated with obesity. nih.govnih.govresearchgate.netwjgnet.com

Treatment with PX-478 effectively suppressed HFD-induced HIF-1α activation in adipose tissue. nih.govnih.govresearchgate.net This inhibition led to a reduction in weight gain in mice on an HFD, but not on a chow diet. nih.govnih.govresearchgate.net PX-478 treatment also increased energy expenditure and improved metabolic parameters in HFD-fed mice. nih.govnih.govresearchgate.net

Furthermore, PX-478-treated mice exhibited reduced fibrosis and fewer inflammatory infiltrates in their adipose tissues. nih.govnih.govresearchgate.netwjgnet.comfrontiersin.org qPCR analysis showed significant downregulation of fibrotic collagens I and III (Col1 and Col3) and the fiber linker enzyme LOX in the epididymal white adipose tissue (EWAT) of HFD-fed mice treated with PX-478. nih.gov Masson's trichrome staining also indicated reduced fibrosis in the EWAT. nih.gov Additionally, PX-478 treatment decreased the expression of inflammatory genes, such as IL-6, in EWAT. nih.gov These results highlight the potential of PX-478 to improve adipose tissue metabolic health in obese animal models. frontiersin.org

Ocular Disease Models (e.g., Oxygen-Induced Retinopathy)

PX-478 has been investigated in models of ocular neovascular diseases, such as oxygen-induced retinopathy (OIR), where hypoxia and subsequent HIF-1α activation play a significant role in pathological neovascularization. karger.comnih.govnih.gov

Reproductive Organ Disorders (e.g., Pelvic Organ Prolapse)

Preclinical investigations have explored the therapeutic potential of PX-478, a selective inhibitor of hypoxia-inducible factor-1α (HIF-1α), in the context of reproductive organ disorders, specifically focusing on pelvic organ prolapse (POP). tandfonline.comnih.gov POP is a common condition in adult women characterized by the downward displacement of pelvic organs, often linked to factors including estrogen deficiency. tandfonline.comnih.govresearchgate.net Given the known association between hypoxia-induced pathways and the molecular mechanisms underlying POP, targeting HIF-1α with PX-478 presents a potential therapeutic strategy. tandfonline.comnih.gov

A murine model of POP was established through ovariectomy to simulate estrogen deprivation, a contributing factor to the disorder. tandfonline.comnih.govresearchgate.net In this model, treatment with PX-478 demonstrated significant therapeutic effects. tandfonline.comnih.gov A key finding was the significant reduction in vaginal length in PX-478-treated mice compared to the POP model group, indicating an improvement in POP severity. tandfonline.comnih.govresearchgate.net

Further analysis revealed that PX-478 treatment attenuated fibrotic changes and mitigated the disruption of collagen fibers within the vaginal tissues. tandfonline.comnih.govresearchgate.net Sirius Red staining, used to assess collagen distribution, indicated that PX-478 effectively reduced damage to both Type I and Type III collagen fibers in the vaginal wall of mice with POP. tandfonline.comnih.govresearchgate.net

The effects of PX-478 on fibroblasts, crucial cells in tissue maintenance and repair, were also investigated. Fibroblasts in the PX-478 treatment group exhibited increased proliferation and reduced apoptosis compared to the POP model group. tandfonline.comnih.govresearchgate.net Furthermore, PX-478 modulated the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMP-1), enzymes involved in tissue remodeling. Treatment with PX-478 significantly reduced the expression of MMP-2 and MMP-9 while increasing the expression of TIMP-1. tandfonline.comnih.govresearchgate.net

Beyond its effects on tissue structure and fibroblasts, PX-478 also demonstrated immunomodulatory properties in the POP model. The treatment led to a decrease in the markers for both M1 and M2 macrophages (CD80 and CD206, respectively) and suppressed the secretion of the pro-inflammatory cytokine IL-18. tandfonline.comnih.govresearchgate.net

Collectively, these preclinical findings suggest that PX-478 holds therapeutic potential in the management of POP by reducing tissue elongation, mitigating fibrosis, modulating collagen synthesis and degradation, influencing fibroblast behavior, and exerting anti-inflammatory effects through the modulation of macrophage activity. tandfonline.comnih.govresearchgate.net

Detailed Research Findings

Measurement/MarkerPOP Model vs. ControlPX-478 Treatment vs. POP ModelAssessment MethodSource
Vaginal LengthIncreasedSignificantly ReducedMeasurement tandfonline.comnih.govresearchgate.net
Fibrotic ChangesIncreasedReducedMasson staining tandfonline.comnih.govresearchgate.net
Collagen DisruptionIncreasedReducedMasson staining tandfonline.comnih.govresearchgate.net
Type I Collagen FibersReducedSubstantially IncreasedSirius Red staining tandfonline.comnih.govresearchgate.net
Type III Collagen FibersReducedSubstantially IncreasedSirius Red staining tandfonline.comnih.govresearchgate.net
Fibroblast ProliferationReducedIncreasedCCK-8 assay tandfonline.comnih.govresearchgate.net
Fibroblast ApoptosisIncreasedReducedFlow cytometry tandfonline.comnih.govresearchgate.net
MMP-2 ExpressionIncreasedSignificantly ReducedImmunohistochemistry, Western blot tandfonline.comnih.govresearchgate.net
MMP-9 ExpressionIncreasedSignificantly ReducedImmunohistochemistry, Western blot tandfonline.comnih.govresearchgate.net
TIMP-1 ExpressionReducedIncreasedImmunohistochemistry, Western blot tandfonline.comnih.govresearchgate.net
M1 Macrophage Markers (CD80)IncreasedDecreasedImmunofluorescence tandfonline.comnih.govresearchgate.net
M2 Macrophage Markers (CD206)IncreasedDecreasedImmunofluorescence tandfonline.comnih.govresearchgate.net
IL-18 SecretionIncreasedSuppressedELISA tandfonline.comnih.govresearchgate.net

Methodological Approaches and Research Techniques in Px 478 Studies

In Vitro Experimental Models

In vitro studies using cell lines are fundamental to understanding the cellular effects of PX-478. These models allow for controlled investigation of the compound's impact under different environmental conditions, particularly varying oxygen levels.

Cell Line Selection and Culture Conditions (Normoxia and Hypoxia)

A diverse array of cancer cell lines has been utilized in PX-478 research to assess its effects across different cancer types. Commonly employed cell lines include prostate carcinoma cells such as PC3 and DU 145 apexbt.com, ncats.io. Other cancer cell lines used include MCF-7 (breast cancer), HT-29 (colon cancer), Panc-1 and BxPC-3 (pancreatic cancer) aacrjournals.org, RCC4 and RCC4/VHL (renal cell cancer) aacrjournals.org, HCT116 p53+/+ and HCT116 p53-/- aacrjournals.org, HeLa (cervical cancer) frontiersin.org, K562 cells researchgate.net, U2OS and MG63 (osteosarcoma) biorxiv.org, and esophageal squamous cell cancer (ESCC) cells nih.gov. Beyond cancer, studies have also utilized T cells frontiersin.org and bone marrow-derived macrophages (BMDMs) researchgate.net.

Experiments are typically conducted under both normoxic and hypoxic conditions to investigate the oxygen-dependent regulation of HIF-1α and the inhibitory effects of PX-478. Normoxic conditions generally refer to standard atmospheric oxygen levels (e.g., air with 5% CO2) aacrjournals.org, nih.gov. Hypoxic conditions, which stabilize HIF-1α, are simulated by culturing cells in a low-oxygen environment (e.g., 1% O2, 5% CO2, 94% N2) aacrjournals.org, nih.gov or by treatment with chemical mimetics like Cobalt chloride (CoCl2) biorxiv.org, nih.gov. These varied cell lines and culture conditions allow researchers to evaluate the efficacy of PX-478 in different cellular contexts and under conditions mimicking the tumor microenvironment.

Molecular Biology Techniques

Molecular biology techniques are crucial for analyzing the impact of PX-478 on the expression and activity of key molecules, particularly those in the HIF-1 pathway.

Western blotting is a widely used technique to determine the protein levels of target molecules in cells treated with PX-478. This method is extensively applied to quantify HIF-1α protein levels under both normoxic and hypoxic conditions, demonstrating the ability of PX-478 to inhibit the accumulation of HIF-1α induced by hypoxia in a dose-dependent manner apexbt.com, aacrjournals.org, frontiersin.org, researchgate.net, biorxiv.org. Studies have shown that PX-478 decreases HIF-1α protein levels in various cancer cell lines apexbt.com, aacrjournals.org, ncats.io.

Beyond HIF-1α, Western blotting has been used to analyze the expression of other proteins relevant to the biological effects of PX-478. These include inflammatory markers like IL-1β researchgate.net, matrix metalloproteinases and their inhibitors such as TIMP1, MMP-2, and MMP-9 tandfonline.com, and proteins associated with fibrosis like α-SMA, fibronectin, and collagen researchgate.net. PTEN, a tumor suppressor, has also been assessed by Western blotting in studies investigating the mechanisms of PX-478 imrpress.com. Actin is frequently used as a loading control in Western blot experiments to ensure equal protein loading across samples aacrjournals.org, nih.gov.

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a standard technique for quantifying mRNA expression levels of specific genes. In PX-478 research, qPCR is employed to measure the transcript levels of HIF-1α and its downstream target genes after treatment with the compound aacrjournals.org, frontiersin.org, glpbio.com, researchgate.net, researchgate.net, biorxiv.org, nih.gov.

Studies have used qPCR to show that PX-478 can decrease HIF-1α mRNA levels aacrjournals.org. Furthermore, it is used to assess the impact of PX-478 on the expression of genes regulated by HIF-1, such as VEGF, GLUT1, EDN1, LOX, and GLUT3 aacrjournals.org, glpbio.com, researchgate.net. Other target genes investigated using qPCR include COX-2 and PD-L1 nih.gov. β2-microglobulin is commonly used as a reference gene for normalization of HIF-1α mRNA levels in qPCR experiments aacrjournals.org. The relative quantification of gene expression is often analyzed using the 2-ΔΔCT method aacrjournals.org.

Reporter gene assays are valuable tools for evaluating the transcriptional activity mediated by specific transcription factors, such as HIF-1. These assays typically involve transfecting cells with a plasmid construct containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of regulatory elements responsive to the transcription factor of interest researchgate.net, nih.gov. In the context of PX-478 studies, constructs containing Hypoxia-Responsive Elements (HREs) are used to measure HIF-1 transcriptional activity apexbt.com, aacrjournals.org, sci-hub.se, researchgate.net, nih.gov.

By measuring the activity of the reporter gene (e.g., luciferase activity), researchers can quantify the level of HRE-driven transcription and determine how PX-478 affects this activity apexbt.com, aacrjournals.org, researchgate.net. Studies have demonstrated that PX-478 inhibits HIF-1 transactivating activity in various cell lines aacrjournals.org, researchgate.net, and this inhibition can be dose-dependent nih.gov. For instance, HRE-luciferase activity has been evaluated in cell lines like 293T to assess the inhibitory effect of PX-478 researchgate.net.

RNA sequencing (RNA-Seq) is a high-throughput technology used for comprehensive analysis of the transcriptome, providing a global view of gene expression patterns. This technique allows researchers to identify and quantify virtually all RNA transcripts in a sample, making it useful for profiling gene expression changes in response to PX-478 treatment sci-hub.se, biorxiv.org, nih.gov, scienceopen.com.

Cellular Assays

Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)

Cell viability and proliferation are commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays. These methods rely on the reduction of tetrazolium salts by metabolically active cells to form a colored formazan (B1609692) product, the intensity of which is proportional to the number of viable cells creative-biogene.comptglab.comdojindo.com.

Studies utilizing these assays have shown that PX-478 can inhibit the proliferation of various cancer cell lines nih.govresearchgate.net. For instance, CCK-8 assays have been used to count viable cells over several days following PX-478 treatment, generating proliferation curves nih.gov. The IC50 values (half-maximal inhibitory concentration) for PX-478 on clonogenic survival have been determined using these and similar methods, indicating varying sensitivities among different cell lines and conditions. For PC3 prostate cancer cells, the IC50 for clonogenic survival was reported as 17 μmol/L under normoxia and 16 μmol/L under hypoxia. For DU 145 prostate cancer cells, the IC50 values were 35 μmol/L under normoxia and 22 μmol/L under hypoxia, suggesting enhanced toxicity under hypoxic conditions for DU-145 cells nih.govmedchemexpress.com. CCK-8 assays have also been used to assess the proliferation capacity of fibroblasts, showing a significant increase in proliferation in a PX-478 treated group compared to a control group in one study tandfonline.com.

Apoptosis Detection (e.g., Flow Cytometry, TUNEL Assay)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. Detection of apoptosis induced by PX-478 is frequently performed using techniques such as flow cytometry and the TUNEL (Terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling) assay.

Flow cytometry, often in conjunction with Annexin V and propidium (B1200493) iodide (PI) staining, allows for the quantitative analysis of apoptotic cell populations based on changes in membrane integrity and phosphatidylserine (B164497) externalization nih.govoncotarget.comnih.gov. The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3′-OH ends of DNA breaks with modified nucleotides biotium.comptglab.comyeasenbio.comabbexa.com. Both fluorescence microscopy and flow cytometry can be used for TUNEL assay analysis biotium.comptglab.comyeasenbio.com.

Research indicates that PX-478 can induce apoptosis in various cancer cell lines and experimental tumor models nih.govresearchgate.netnih.govdrugbank.commedkoo.comselleckchem.comresearchgate.net. Studies have used flow cytometry with FITC Annexin V Apoptosis Detection Kits to analyze apoptosis in cells treated with PX-478 nih.gov. The combination of PX-478 with other agents has been shown to increase apoptosis researchgate.netnih.gov.

Clonogenic Survival Assays

Clonogenic survival assays are considered the gold standard for evaluating the reproductive viability of cells after treatment. This assay measures the ability of a single cell to grow into a colony of a defined size (typically >50 cells) and provides a sensitive assessment of long-term survival.

Clonogenic assays have been extensively used to determine the effect of PX-478 on the survival of cancer cells, both alone and in combination with other treatments like radiation nih.govmedchemexpress.commedkoo.comresearchgate.netnih.govaacrjournals.org. Cells are typically treated with PX-478 for a specified duration, irradiated if applicable, and then plated at low densities to allow for colony formation over 10-14 days nih.govnih.govaacrjournals.org. Colonies are then stained and counted.

These assays have demonstrated that PX-478 can reduce the clonogenic survival of various cancer cell lines, including prostate carcinoma, glioma, squamous cell carcinoma, and pancreatic adenocarcinoma cells nih.govmedchemexpress.commedkoo.comresearchgate.netnih.govaacrjournals.org. Furthermore, clonogenic survival assays have shown that PX-478 can enhance the radiosensitivity of hypoxic cancer cells medkoo.comresearchgate.netnih.govaacrjournals.org. For example, in PC3 cells, pre-incubation with PX-478 enhanced radiosensitivity under both normoxic and hypoxic conditions, with enhancement factors (EF) of 1.19 and 1.44 at 15 and 20 μmol/L PX-478, respectively, at the 0.1 survival level nih.gov.

Cell Cycle Analysis (e.g., Flow Cytometry)

Analyzing the distribution of cells within different phases of the cell cycle (G1, S, G2/M) provides insights into how a treatment affects cell proliferation and division. Flow cytometry, often using DNA-intercalating dyes like propidium iodide (PI) or by detecting incorporated nucleotides like BrdU (bromodeoxyuridine), is a common method for cell cycle analysis nih.govnih.gov.

Studies have used flow cytometry with PI staining to analyze the effect of PX-478 on cell cycle distribution after treating cells for a specific period, such as 24 hours nih.govnih.gov. Results have shown that PX-478 can induce cell cycle perturbations, which can be cell type-dependent nih.gov. For instance, treatment of PC3 cells with PX-478 significantly reduced the percentage of cells in G1 and led to an accumulation of cells at the S/G2M boundary. BrdU staining confirmed a significant increase in cells in the S and G2M compartments in PC3 cells. However, PX-478 treatment did not significantly alter the cell cycle distribution in DU 145 cells nih.gov. PX-478 has also been reported to inhibit the G2/M transition in esophageal squamous cell cancer cells nih.govresearchgate.net.

Cytotoxicity Assays

Cytotoxicity assays broadly assess the ability of a substance to kill cells. While overlapping with cell viability assays, cytotoxicity can also be specifically measured by detecting markers of cell death or membrane damage.

In addition to MTT and CCK-8, other methods for evaluating cytotoxicity in PX-478 studies include flow cytometry with viability dyes like 7-AAD (7-aminoactinomycin D), which stains cells with compromised membrane integrity frontiersin.orgnih.gov. Cytotoxicity can be assessed in various contexts, including the effect of PX-478 on cancer cells alone, in combination with other therapies, or on non-cancerous cells like immune cells researchgate.netselleckchem.comresearchgate.netfrontiersin.orgnih.govashpublications.org. For example, in vitro cytotoxicity assays have been conducted by co-culturing tumor cells pretreated with PX-478 with immune cells and then using flow cytometry to differentiate between effector and dead target cells based on staining frontiersin.orgnih.gov. These assays have shown that PX-478 can produce cytotoxicity in various cell lines, sometimes with enhanced toxicity under hypoxic conditions nih.gov. PX-478 has also been shown to significantly reduce the cytotoxic function of mesoCAR T cells against tumor target cells under both normoxic and hypoxic conditions frontiersin.orgnih.gov.

Assay TypeMethodologies UsedKey Findings (Examples)Relevant Citations
Protein Translation Inhibition35S Labeling Experiments, Reporter AssaysInhibits overall protein translation in hypoxia; specifically inhibits HIF-1α translation. aacrjournals.orgaacrjournals.orgresearchgate.netdntb.gov.ua
Cell Viability and ProliferationMTT, CCK-8Inhibits proliferation of various cancer cell lines; IC50 values determined; can increase fibroblast proliferation. nih.govcreative-biogene.comptglab.comdojindo.comnih.govresearchgate.netmedchemexpress.comtandfonline.comashpublications.orgworktribe.com
Apoptosis DetectionFlow Cytometry (Annexin V/PI), TUNEL AssayInduces apoptosis in cancer cells; combination treatments enhance apoptosis. nih.govresearchgate.nettandfonline.comoncotarget.comnih.govbiotium.comptglab.comyeasenbio.comabbexa.comdrugbank.commedkoo.comselleckchem.comresearchgate.net
Clonogenic SurvivalColony Formation AssaysReduces long-term survival of cancer cells; enhances radiosensitivity of hypoxic cells. nih.govmedchemexpress.commedkoo.comresearchgate.netnih.govaacrjournals.org
Cell Cycle AnalysisFlow Cytometry (PI, BrdU)Induces cell cycle arrest (e.g., S/G2M arrest) in a cell type-dependent manner; inhibits G2/M transition. nih.govnih.govresearchgate.netnih.gov
CytotoxicityFlow Cytometry (e.g., 7-AAD), MTT, CCK-8, etc.Exhibits cytotoxicity in various cell lines; enhanced toxicity under hypoxia for some cell lines; impairs immune cell cytotoxic function. researchgate.netnih.govptglab.comdojindo.comnih.govresearchgate.netselleckchem.comresearchgate.netfrontiersin.orgnih.govashpublications.org
Immunophenotyping (e.g., Flow Cytometry for Macrophage Markers)

Immunophenotyping techniques, such as flow cytometry, are used to analyze the effects of PX-478 on immune cell populations, particularly macrophages. Flow cytometry allows for the quantitative assessment of specific cell surface markers that distinguish different macrophage subtypes, such as M1 and M2. In studies investigating the effects of PX-478 on mouse macrophages, flow cytometry has been used to evaluate the expression of CD80 (an M1 marker) and CD206 (an M2 marker). Following co-culture of fibroblasts and macrophages, the PX-478 group showed reduced CD80 expression and elevated CD206 expression compared to the control group, indicating a shift towards an increased abundance of M2-type macrophages tandfonline.com. Immunofluorescence has also been used to assess the expression of CD80 and CD206 in vaginal macrophages in a murine model of pelvic organ prolapse (POP), revealing that PX-478 intervention decreased the fluorescence intensity of both markers compared to the POP group tandfonline.com.

Table 1: Effects of PX-478 on Macrophage Markers in Co-culture and In Vivo

Study ContextMethodMarkerPX-478 Effect (vs Control/POP)FindingSource
Fibroblast-Macrophage Co-cultureFlow CytometryCD80ReducedDecreased M1 macrophage presence tandfonline.com
Fibroblast-Macrophage Co-cultureFlow CytometryCD206ElevatedIncreased M2 macrophage abundance tandfonline.com
Murine POP Model (Vaginal)ImmunofluorescenceCD80DecreasedReduced CD80 intensity tandfonline.com
Murine POP Model (Vaginal)ImmunofluorescenceCD206DecreasedReduced CD206 intensity tandfonline.com
Co-culture Systems (e.g., Fibroblast-Macrophage Co-culture)

Co-culture systems are valuable in studying the complex interactions between different cell types and how PX-478 modulates these interactions. Fibroblast-macrophage co-culture systems have been employed to investigate the effects of PX-478 on the interplay between these cells. In such systems, PX-478 treatment influenced macrophage polarization, as evidenced by changes in CD80 and CD206 expression tandfonline.com. Additionally, co-culture of fibroblasts and macrophages allowed for the detection of cytokine secretion, such as IL-18, which was significantly decreased in the supernatant of the PX-478 group after 24 and 48 hours tandfonline.com. Co-culture models, including those involving fibroblasts and macrophages, are used to mimic in vivo tissue composition and study cell migration and activation, particularly in the context of immunotherapy and fibrosis mdpi.comnih.gov. Direct co-culture of fibroblasts with macrophages has been shown to influence fibroblast activation in a phenotype-dependent manner nih.gov.

Cell Migration and Invasion Assays

Cell migration and invasion assays are utilized to assess the ability of cancer cells to move and penetrate through a barrier, processes crucial for metastasis. Transwell migration assays have been used in studies of PX-478, demonstrating that this inhibitor can reduce the migration and invasion of esophageal carcinoma cells ascopubs.org. In the context of oxygen-induced retinopathy (OIR), endothelial cell migration assays indicated that PX-478 attenuates cell migration under hypoxic conditions karger.com. Studies on radiorecurrent prostate cancer have also employed in vitro invasion and migration assays to show that PX-478 can inhibit these processes researchgate.netresearcher.life.

Functional Assays for Angiogenesis (e.g., Cell Tube Formation)

Functional assays for angiogenesis, such as the cell tube formation assay, are used to evaluate the capacity of endothelial cells to form capillary-like structures in vitro, a key step in the formation of new blood vessels. The cell tube formation assay has shown that PX-478 can significantly weaken the formation of cell cavities by endothelial cells under hypoxic conditions karger.com. This indicates that PX-478 can attenuate the ability of endothelial cells to form tubes, a process essential for angiogenesis karger.com. Studies have also used immunohistochemical staining for CD31 to indicate endothelial cells and quantify microvessel areas in tumor xenografts to assess the antiangiogenic effect of PX-478 in vivo aacrjournals.org.

Biochemical Analyses (e.g., ELISA for Cytokine and Growth Factor Detection)

Biochemical analyses, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used in PX-478 studies to detect and quantify the levels of various proteins, including cytokines and growth factors. ELISA has been employed to measure the secretion of IL-18 in the supernatant from co-cultures of fibroblasts and macrophages, showing a significant decrease with PX-478 treatment tandfonline.comresearchgate.net. ELISA is also used to determine protein levels in different experimental settings researcher.life. Detection of growth factors like Vascular Endothelial Growth Factor (VEGF) is relevant as PX-478 is known to downregulate factors controlling angiogenesis researchgate.netdrugbank.com.

In Vivo Experimental Models

In vivo experimental models are critical for evaluating the effects of PX-478 in a complex biological system and assessing its potential therapeutic efficacy.

Animal Models of Disease (e.g., Xenograft Models, Genetically Engineered Models)

Various animal models, including xenograft models and genetically engineered models, are used to study the effects of PX-478 in vivo. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of PX-478. PX-478 has shown antitumor activity against established human tumor xenografts, including colon, prostate, breast, renal, and pancreatic cancers researchgate.net. Studies have also used C6 or HN5 cells implanted subcutaneously into nu/nu mice to create xenografts for evaluating PX-478 activity and radiosensitization nih.govresearchgate.net. In these models, tumor volumes are measured using digital calipers to assess growth delay nih.govresearchgate.net.

Genetically engineered models or other disease-specific animal models are also utilized. A murine model of pelvic organ prolapse (POP) was established using ovariectomy in C57BL/6J mice to investigate the therapeutic potential of intravaginally administered PX-478 tandfonline.comresearchgate.net. Oxygen-induced retinopathy (OIR) in mice is another model used to study the effects of PX-478 on retinal neovascularization karger.com. PX-478 has also been investigated in chronic mouse models of atherosclerosis frontiersin.orgresearchgate.net and in db/db and STZ-induced diabetic mice models to study its effects on blood glucose levels and beta-cell function researchgate.net. Immune-competent mice models, such as C57BL/6 mice bearing tumors, are used to assess the effect of PX-478 in combination with chemotherapy on the tumor microenvironment and immune response oncotarget.com.

Table 2: Examples of Animal Models Used in PX-478 Studies

Model TypeSpecific ModelDisease ContextKey Findings Related to PX-478Source
Xenograft ModelHuman tumor xenografts (HT-29, PC-3, DU-145, etc.)Various cancersAntitumor activity, suppression of HIF-1α target genes, induction of apoptosis. researchgate.net
Xenograft ModelC6 or HN5 cells in nu/nu miceGlioma, Squamous cell carcinomaInhibition of tumor HIF-1 signaling, radiosensitization, abrogation of stromal adaptation. nih.govresearchgate.net
Disease ModelMurine POP model (ovariectomy in C57BL/6J mice)Pelvic Organ ProlapseTherapeutic effect, reduction in vaginal length, modulation of macrophages and fibroblasts. tandfonline.comresearchgate.net
Disease ModelOxygen-induced retinopathy (OIR) in miceRetinal NeovascularizationDecrease in retinal avascular and neovascular areas, attenuation of endothelial cell migration. karger.com
Disease ModelChronic mouse models of atherosclerosisAtherosclerosisReduction in aortic plaque burden. frontiersin.orgresearchgate.net
Disease Modeldb/db and STZ-induced diabetic miceDiabetesReduction in blood glucose, improvement in beta-cell function. researchgate.net
Immune-competent ModelTumor-bearing C57BL/6 micePancreatic ductal adenocarcinoma (in combination)Enhancement of chemotherapy efficacy, increase in infiltrating T cells. oncotarget.com

Histopathological and Morphometric Analyses

Histopathological and morphometric analyses are crucial for evaluating the structural changes in tissues following PX-478 treatment. These techniques provide visual evidence of the compound's impact on cellular morphology, tissue architecture, and the composition of the extracellular matrix.

Immunohistochemistry for Protein Localization and Expression

Immunohistochemistry (IHC) is a widely used technique in PX-478 studies to determine the localization and expression levels of specific proteins within tissue samples. This method utilizes antibodies that bind specifically to target proteins, allowing their visualization under a microscope. IHC has been instrumental in assessing the effects of PX-478 on key proteins involved in pathways influenced by the compound, particularly those related to hypoxia and its downstream effects.

Studies have employed immunohistochemistry to examine the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α), the primary target of PX-478, in various tissues and tumor types. For instance, IHC has been used to visualize HIF-1α in patient tumor samples, revealing varying levels of expression in different carcinoma types researchgate.net. In the context of atherosclerosis research, IHC has been utilized to assess markers like CD68 and VCAM1 in mouse models, although one study noted no reduction in these markers in ApoE-/- mice treated with PX-478 nih.gov.

Furthermore, immunohistochemical analysis has been applied to evaluate the impact of PX-478 on inflammatory markers. In studies investigating the effects of PX-478 on adipose tissue, IHC with antibodies against the macrophage marker F4/80 confirmed a reduced frequency of crown-like structures, indicative of decreased macrophage aggregation, in treated mice fed a high-fat diet researchgate.net.

Staining Techniques for Tissue Remodeling (e.g., Picrosirius Red, Russell-Movat's Pentachrome)

Specific staining techniques are employed to assess tissue remodeling, particularly changes in the extracellular matrix composition, such as collagen and elastin (B1584352) fibers. Picrosirius Red and Russell-Movat's Pentachrome stains are prominent examples used in PX-478 research.

Picrosirius Red staining is commonly used to visualize collagen fibers and can differentiate between Type I and Type III collagen under polarized light polysciences.comresearchgate.net. This technique is valuable for quantifying collagen content and assessing the degree of collagen maturation and organization within tissues. Studies on the effects of PX-478 in atherosclerosis models have utilized Picrosirius Red staining to demonstrate a significant reduction in collagen maturation and total collagen levels in atherosclerotic plaques in treated mice nih.govnih.gov. Similarly, in research on pelvic organ prolapse, Sirius Red staining indicated that PX-478 treatment mitigated damage to Type I and Type III collagen fibers tandfonline.com. Picrosirius Red staining has also been applied to assess collagen turnover in aortic valve tissues, showing that PX-478 can significantly decrease the ratio of immature to mature collagen fibers under certain conditions nih.gov.

Russell-Movat's Pentachrome stain is a comprehensive technique that highlights various tissue components, including collagen, elastin, muscle, mucin, and fibrin (B1330869) cancerdiagnostics.comchop.edu. This stain is particularly useful for studying the complex structure of blood vessels and connective tissues, allowing for the identification of subtle changes in their composition and organization cancerdiagnostics.comchop.edu. In studies investigating the impact of PX-478 on atherosclerosis, Russell-Movat's Pentachrome staining revealed a significant reduction in extracellular matrix remodeling and mucin staining in the aortic sinus of treated mice, indicating a decrease in plaque development and changes in the matrix composition nih.govnih.gov.

Data from studies utilizing these staining techniques can be presented in tables to summarize the observed changes in tissue components following PX-478 treatment.

Pharmacodynamic Biomarker Assessment in Tissues and Biofluids

Pharmacodynamic (PD) biomarker assessment is essential for evaluating the biological effects of PX-478 and confirming its mechanism of action in vivo and in vitro. This involves measuring the levels or activity of specific molecules that are modulated by PX-478.

A primary pharmacodynamic endpoint in PX-478 studies is the assessment of HIF-1α protein levels, as PX-478 is known to inhibit this transcription factor through multiple mechanisms, including decreased mRNA levels, blocked translation, and inhibited deubiquitination karger.commdpi.comaacrjournals.org. Western blotting is a common technique used to quantify HIF-1α protein expression in cell lysates and tissue homogenates following PX-478 treatment karger.comaacrjournals.orgfrontiersin.org. These studies have consistently shown that PX-478 effectively reduces HIF-1α protein levels in a dose-dependent manner in various cancer cell lines and in tumor xenografts aacrjournals.orgfrontiersin.orgnih.gov.

Beyond HIF-1α, researchers assess the levels of its downstream target genes and proteins, which are involved in processes like angiogenesis, glucose metabolism, and cell survival. Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter-1 (Glut-1) are well-established HIF-1α targets, and their expression levels are frequently measured as PD biomarkers for PX-478 activity nih.govnih.gov. ELISA kits can be used to measure the concentration of factors like VEGF in biofluids such as serum imrpress.comresearchgate.net. Studies have shown that PX-478 treatment leads to decreased expression of VEGF and Glut-1 in tumors nih.govnih.gov.

Other pharmacodynamic biomarkers assessed include those related to cell proliferation, apoptosis, and the tumor microenvironment. For example, the phosphorylation of H2AX histone has been evaluated as a marker of DNA damage and radiosensitization in cells treated with PX-478 nih.gov. In studies investigating immunogenic cell death induced by PX-478 in combination with chemotherapy, the release of High Mobility Group Box 1 (HMGB1) and ATP has been measured as biomarkers oncotarget.com.

Metabolic changes can also serve as pharmacodynamic biomarkers. Magnetic Resonance Spectroscopy (MRS), both in vivo and ex vivo, has been used to characterize metabolic responses to PX-478 treatment in tumor xenografts, examining changes in metabolites like total choline (B1196258) and lactate (B86563) ucl.ac.be. RNA sequencing and qPCR are employed to assess changes in gene expression profiles in tissues following PX-478 treatment, revealing the impact on various pathways, including lipid metabolism nih.govnih.gov.

Computational and In Silico Approaches

Computational and in silico approaches play an increasingly important role in PX-478 research, complementing experimental findings and providing insights into the compound's interactions and potential effects. These methods include molecular modeling, docking studies, and analyses of large biological datasets.

In silico analyses have been used to explore the correlation between HIF-1α expression levels and clinical outcomes in patient populations. For example, in silico analysis of cervical cancer patient data revealed high expression of HIF-1α correlating with poor prognosis frontiersin.orgresearchgate.net.

Computational methods can also be applied to study the potential binding sites and interactions of PX-478 with its target proteins, such as HIF-1α or proteins involved in its regulation. While specific detailed computational studies on PX-478's direct binding mechanisms were not extensively detailed in the search results, general computational approaches like alanine (B10760859) scanning have been mentioned in the context of studying protein-protein interactions involving HIF-1α rsc.org.

Furthermore, computational analysis of gene expression data obtained from studies involving PX-478 treatment, such as RNA sequencing data, allows for the identification of affected pathways and potential off-target effects nih.govnih.gov. Gene ontology analysis, a computational technique, has been used to categorize the functions of genes upregulated or downregulated by PX-478 treatment, providing insights into the broader biological processes influenced by the compound, such as fatty acid and lipid catabolic pathways nih.govnih.gov.

Future Directions and Identified Research Gaps

Comprehensive Elucidation of Signaling Networks Affected by PX-478

While PX-478's primary target, HIF-1α, is well-established, a complete understanding of all the intricate signaling networks influenced by this compound remains an active area of research. Studies have indicated that PX-478 impacts various downstream pathways regulated by HIF-1α, including those central to angiogenesis, cell proliferation, and apoptosis. tandfonline.com Research has demonstrated its influence on the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and growth, particularly in acute myeloid leukemia cells under hypoxic conditions. nih.govresearchgate.net This inhibition appears to be mediated, in part, by the downregulation of Glycogen branching enzyme 1 (GBE1). nih.gov Furthermore, PX-478 has been shown to modulate inflammatory pathways, such as the secretion of IL-18, suggesting potential anti-inflammatory effects. tandfonline.com Future research endeavors should aim to comprehensively map the entire network of signaling molecules and pathways affected by PX-478. Such efforts could uncover novel therapeutic targets or provide crucial insights into potential off-target effects, thereby refining our understanding of the compound's multifaceted actions.

Identification of Novel Therapeutic Combinations with PX-478

A significant avenue for future research lies in exploring the potential of combining PX-478 with other therapeutic agents to achieve synergistic or additive effects. Preclinical studies have yielded promising results when PX-478 is used in combination with chemotherapy drugs like gemcitabine (B846) in pancreatic cancer models, demonstrating enhanced antitumor activity and the induction of immunogenic cell death. oncotarget.com The combination of PX-478 with dichloroacetate (B87207) (DCA), an inhibitor of pyruvate (B1213749) dehydrogenase kinase, has also shown potent synergistic antiproliferative effects across various cancer cell lines. researchgate.net Furthermore, investigations into its combination with radiation therapy have indicated enhanced radiosensitivity in prostate carcinoma cells. nih.gov Future research should focus on identifying novel combinations with targeted therapies, immunotherapies (recognizing that hypoxic signaling can impair the efficacy of approaches like CAR-T cell therapy frontiersin.org), and other inhibitors of metabolic pathways. Defining the optimal sequencing, dosing, and patient populations for these combinations will be critical for successful clinical translation.

Table 1: Examples of PX-478 Combination Studies

Combination PartnerDisease ModelObserved EffectCitation
GemcitabinePancreatic CancerEnhanced antitumor effect, induced immunogenic cell death oncotarget.com
DichloroacetateVarious Cancer Cell LinesSynergistic antiproliferative effects researchgate.net
Radiation TherapyProstate Carcinoma CellsEnhanced radiosensitivity nih.gov
CAR-T cell therapyCervical Cancer (preclinical)Potential for combination, addressing decreased CAR-T efficacy in hypoxic tumors frontiersin.org

Investigation of PX-478 Efficacy in Additional Disease Pathologies

While initially a primary focus in oncology, the involvement of hypoxia-induced pathways extends to a wide range of other diseases. Future research should broaden the investigation into the therapeutic potential of PX-478 in diverse pathologies where HIF-1α plays a significant contributing role. Early studies suggest potential benefits in conditions such as pelvic organ prolapse, where it has shown a reduction in fibrotic changes and modulation of inflammatory mediators in a murine model. tandfonline.com Research also points towards its potential in mitigating atherosclerosis in mouse models, evidenced by decreased plasma cholesterol levels and reduced atheroma. nih.govresearchgate.net Moreover, its observed effects on pancreatic β-cell function suggest potential applications in type 2 diabetes research. targetmol.comresearchgate.net Exploring its efficacy in other inflammatory disorders, fibrotic conditions, or metabolic diseases driven by aberrant hypoxic responses could unveil novel therapeutic applications for PX-478.

Development and Utilization of Advanced Preclinical Models

To improve the predictability of clinical outcomes and gain a more profound understanding of the complex mechanisms underlying PX-478's effects, the development and application of more sophisticated preclinical models are paramount. This includes the use of in vitro models that more accurately recapitulate the tumor microenvironment, such as three-dimensional cell cultures and organoids, with a particular emphasis on models that can replicate physiologically relevant hypoxic conditions. In vivo studies should increasingly utilize patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) that better reflect the heterogeneity observed in human diseases. Furthermore, the integration of advanced imaging techniques, such as spatiotemporal imaging using luminescence and fluorescence, can provide valuable insights into adaptive responses within the entire tumor and guide the rational sequencing of PX-478 with other therapies. mdpi.comnih.gov These advanced models will be instrumental in more accurately assessing the efficacy of PX-478 as a monotherapy and in combination regimens, as well as in studying its impact on the tumor microenvironment and the host immune response.

Q & A

Q. What is the primary mechanism of action of PX-478 in targeting HIF-1α, and how is this validated experimentally?

PX-478 inhibits HIF-1α through multiple pathways: (1) reducing HIF-1α mRNA levels, (2) suppressing HIF-1α protein translation, and (3) promoting ubiquitination-dependent degradation. Experimental validation includes Western blotting to measure HIF-1α protein suppression under normoxia and hypoxia (e.g., in PC3 and DU145 prostate cancer cells) and luciferase reporter assays to assess transcriptional activity. IC50 values (20–50 μM in vitro) and dose-dependent reductions in HIF-1α nuclear accumulation are critical metrics .

Q. What are standard in vitro and in vivo models for evaluating PX-478’s antitumor efficacy?

  • In vitro : Use hypoxia chambers (1% O₂) to mimic tumor microenvironments. Common cell lines include PC3 (prostate), EC109 (esophageal), and HNE1-EBV (nasopharyngeal carcinoma). Treatment durations range from 24–72 hours at 20–50 μM .
  • In vivo : Mouse xenograft models (e.g., NHD13 for MDS, STZ-induced diabetes models, or OvCar-3 tumors in scid mice). Dosages: 30 mg/kg orally or 75–100 mg/kg intraperitoneally, administered every 2–3 days. Tumor volume reduction and survival rates are primary endpoints .

Q. How is PX-478’s impact on metabolic pathways assessed in diabetes research?

In db/db or high-fat diet (HFD) mice, PX-478 (40 mg/kg) improves β-cell function via Ki67 staining (proliferation), glucose tolerance tests, and insulin secretion assays. Pancreatic islets are isolated for RNA sequencing to quantify insulin synthesis genes (e.g., Ins1, Pdx1) and electron microscopy to assess insulin granule maturation .

Advanced Research Questions

Q. How can researchers resolve contradictions in HIF-1α suppression data across tumor models?

Discrepancies arise due to tumor heterogeneity and off-target effects. For example, in HT-29 colon cancer xenografts, PX-478 reduces HIF-1α levels via IHC, but in SHP-77 lung tumors, antitumor activity occurs without HIF-1α/VEGF reduction. Use orthogonal methods: (1) RNA-seq to identify non-HIF-1α targets (e.g., PD-L1, COX-2), (2) glutathione assays to assess oxidative stress, and (3) CRISPR knockout controls to isolate HIF-1α-specific effects .

Q. What strategies optimize PX-478’s synergy with other therapies (e.g., EGFR inhibitors or radiation)?

  • Combination with cetuximab (EGFR inhibitor) : In KRAS-mutant colorectal cancer, pre-treat cells with 20 μM PX-478 for 24 hours before adding cetuximab. Synergy is quantified via clonogenic assays (50% reduction in colony formation vs. monotherapy) .
  • Radiosensitization : Irradiate PC3 cells 1 hour post-PX-478 treatment (20 μM). Enhanced radiosensitivity (EF = 1.4–1.56) correlates with γH2AX foci persistence, indicating unrepaired DNA damage .

Q. How does PX-478’s pharmacokinetic profile influence dosing regimens in preclinical studies?

PX-478 has a plasma half-life of 50 minutes in mice, with peak concentrations (1500 ng/mL) exceeding the HIF-1α inhibitory threshold (5–25 ng/mL). For sustained suppression, administer 30 mg/kg orally every 48 hours. Monitor tumor HIF-1α via serial biopsies and adjust dosing if rebound occurs .

Q. What are the implications of PX-478’s off-target effects on immune cells in tumor microenvironments?

PX-478 inhibits mesoCAR T-cell proliferation (e.g., in cervical cancer models) at 20 μM. To mitigate this, pretreat tumor cells (not T cells) with PX-478 for 24 hours before co-culture. Validate using flow cytometry (CFSE dilution) and cytokine release assays (IFN-γ/IL-2) .

Q. How can metabolic reprogramming by PX-478 be leveraged to enhance antitumor responses?

In HFD mice, PX-478 (5 mg/kg) downregulates adipocyte HIF-1α, improving insulin sensitivity. Pair with dichloroacetate (DCA) to inhibit glycolysis: 60% lower doses achieve therapeutic effects. Use metabolomics (LC-MS) to track lactate/pyruvate ratios and mitochondrial respiration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide;hydrochloride
Reactant of Route 2
4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide;hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.